(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol is a chemical compound that features a thiazolidine ring, an imine group, and a phenylethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol typically involves the reaction of a thiazolidine derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base to facilitate the formation of the imine group. The specific synthetic route may vary depending on the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylethanol moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiazolidine ring may also interact with biological membranes or receptors, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol: shares structural similarities with other thiazolidine derivatives and phenylethanol compounds.
Thiazolidine derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.
Phenylethanol derivatives: Compounds with a phenylethanol moiety, such as phenylephrine, which is used as a decongestant.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidine ring, an imine group, and a phenylethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2OS |
---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol |
InChI |
InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
UTHQDRBQLOYOFO-JTQLQIEISA-N |
Isomerische SMILES |
C1CSC(=N)N1C[C@@H](C2=CC=CC=C2)O |
Kanonische SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.